Enhanced Lipophilicity (ΔXLogP3 = +0.7) vs. Non‑Brominated Analogue
The target compound exhibits a computed XLogP3 of 4.8, whereas the non‑brominated analogue 4-(Fmoc-aminomethyl)benzoic acid has an XLogP3 of 4.1. This +0.7 log P increase translates to an approximately 5‑fold higher octanol–water partition coefficient, which correlates with improved passive membrane permeability (class‑level inference). [1][2]
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | 4-(Fmoc-aminomethyl)benzoic acid: 4.1 |
| Quantified Difference | ΔXLogP3 = +0.7 (≈5‑fold higher partition) |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can improve cellular uptake and bioavailability of peptide conjugates, making this building block preferable for intracellular target engagement studies.
- [1] PubChem Compound Summary for CID 67188028, 3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 2756083, 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid. National Center for Biotechnology Information (2025). View Source
